(R)-1,4-oxazepan-6-ol

Catalog No.
S869962
CAS No.
1022915-33-8
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,4-oxazepan-6-ol

CAS Number

1022915-33-8

Product Name

(R)-1,4-oxazepan-6-ol

IUPAC Name

(6R)-1,4-oxazepan-6-ol

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c7-5-3-6-1-2-8-4-5/h5-7H,1-4H2/t5-/m1/s1

InChI Key

AJQUDIYIICBQDR-RXMQYKEDSA-N

SMILES

C1COCC(CN1)O

Canonical SMILES

C1COCC(CN1)O

Isomeric SMILES

C1COC[C@@H](CN1)O

Biodegradable Polymer Synthesis

Derivatives of (R)-1,4-oxazepan-6-ol hold promise in the development of biodegradable polymers. A study by Xin Wang and N. Hadjichristidis (2020) explored the synthesis of poly(ester amide)s (PEAs) through the ring-opening polymerization of N-acylated-1,4-oxazepan-7-one monomers using organocatalysis. These PEAs, derived from N-acylated-4-piperidones, are considered potential biodegradable alternatives to poly(2-oxazoline)s due to their similar properties but potentially improved biodegradability. Source: Xin Wang and N. Hadjichristidis, "Organocatalytic Ring-Opening Polymerization of N-Acylated 1,4-Oxazepan-7-one Monomers for the Synthesis of Poly(ester amide)s," Macromolecules, vol. 53, no. 12 (2020), pp. 4822-4832.: )

Novel Route to Derivatives

(R)-1,4-oxazepan-6-ol serves as a versatile building block for organic synthesis. A study by E. Vessally et al. (2016) discussed the synthesis of 1,4-oxazepane and 1,4-diazepane derivatives from N-propargylamines. This work highlighted the importance of (R)-1,4-oxazepan-6-ol as a starting material for the synthesis of these complex molecules and provided valuable insights into the reaction mechanisms involved. Source: E. Vessally et al., "Recent Advances in the Synthesis of 1,4-Oxazepane and 1,4-Diazepane Derivatives from N-Propargylamines," European Journal of Organic Chemistry, vol. 2016, no. 14 (2016), pp. 2522-2532.:

Synthesis of Medicinal Chemistry Targets

The potential of (R)-1,4-oxazepan-6-ol derivatives in medicinal chemistry has also been explored. A study by C. Aurell et al. (2014) described a new method for the synthesis of N-Boc (2R)-1,4-oxazepan-2-carboxylic acid, a compound with potential applications in drug discovery. Their approach involved a lipase-catalyzed regioselective lactamization process, offering a promising route for the development of novel medicinal compounds. Source: C. Aurell et al., "Lipase-Catalyzed Regioselective Lactamization for the Synthesis of N-Boc-Protected (2R)-1,4-Oxazepane-2-carboxylic Acid Using SpinChem Rotating Flow Cell Technology," Organic Process Research & Development, vol. 18, no. 12 (2014), pp. 1822-1827.:

(R)-1,4-oxazepan-6-ol is a heterocyclic organic compound characterized by a seven-membered ring containing one nitrogen atom and one oxygen atom. Its molecular formula is C5_5H11_{11}NO2_2, with a molecular weight of 117.15 g/mol. The compound features a hydroxyl group at the 6-position, which plays a crucial role in its chemical reactivity and biological activity. This compound is often utilized in research due to its unique structural properties and potential applications in various fields, including medicinal chemistry.

  • Oxidation: The hydroxyl group can be oxidized to yield oxazepanone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The oxazepane ring can be reduced to form more saturated derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

  • From Oxidation: Oxazepanone derivatives.
  • From Reduction: Tetrahydrooxazepane derivatives.
  • From Substitution: Halogenated or aminated oxazepane derivatives.

(R)-1,4-oxazepan-6-ol exhibits various biological activities that make it a subject of interest in pharmacological research. Its mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function through binding interactions. Preliminary studies suggest potential applications in treating conditions related to neurotransmitter imbalances due to its monoamine reuptake inhibitory activity .

The synthesis of (R)-1,4-oxazepan-6-ol typically involves cyclization reactions starting from amino alcohols and epoxides. One common method includes the reaction of (R)-2-amino-1-ethanol with ethylene oxide under acidic or basic conditions to form the oxazepane ring. Industrial production may employ optimized laboratory methods focusing on high yield and purity, utilizing continuous flow reactors and advanced purification techniques like chromatography and crystallization .

(R)-1,4-oxazepan-6-ol has several applications across different fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in treating neurological disorders.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Industry: Potential use in drug development due to its biological activities .

Studies on the interactions of (R)-1,4-oxazepan-6-ol with various biological targets have shown promising results. It has been noted for its ability to influence neurotransmitter systems by modulating the activity of specific enzymes involved in neurotransmitter reuptake. This characteristic could position it as a candidate for further development in treating mood disorders and other related conditions .

Several compounds share structural similarities with (R)-1,4-oxazepan-6-ol, each exhibiting unique properties:

Compound NameKey Features
1,4-OxazepaneLacks the hydroxyl group present in (R)-1,4-oxazepan-6-ol.
1,4-DiazepaneContains two nitrogen atoms instead of one oxygen and one nitrogen atom.
1,4-ThiazepaneContains a sulfur atom instead of an oxygen atom.
4-Benzyl-1,4-oxazepan-6-oneA derivative that includes a benzyl group affecting its reactivity and biological activity.

Uniqueness

(R)-1,4-oxazepan-6-ol is distinctive due to its specific ring structure combined with the presence of a hydroxyl group. This combination imparts unique chemical reactivity and biological properties that differentiate it from other similar compounds, making it valuable for various research and industrial applications.

Nuclear Magnetic Resonance Analysis

Nuclear magnetic resonance spectroscopy represents the primary tool for structural elucidation of (R)-1,4-oxazepan-6-ol, providing detailed insights into both the molecular framework and stereochemical configuration of this seven-membered heterocyclic compound.

¹H Nuclear Magnetic Resonance Spectral Assignments

The proton nuclear magnetic resonance spectrum of (R)-1,4-oxazepan-6-ol exhibits characteristic patterns consistent with a seven-membered ring containing oxygen and nitrogen heteroatoms . The hydroxyl-bearing carbon at position 6 displays a distinctive signal appearing as a multiplet in the range of 4.2-4.5 parts per million, exhibiting coupling to adjacent methylene protons [3]. This chemical shift is consistent with the deshielding effect of the electronegative oxygen atom in the hydroxyl group [4].

The methylene protons adjacent to the nitrogen atom (H-5a, H-5e and H-2a, H-2e) resonate at 2.8-3.2 and 2.7-3.1 parts per million respectively, demonstrating the characteristic deshielding pattern observed for protons α to nitrogen in heterocyclic systems [5]. These signals appear as complex multiplets due to the diastereotopic nature of the methylene protons within the seven-membered ring framework [3].

The methylene protons adjacent to the oxygen atom (H-3a, H-3e and H-7a, H-7e) are observed at 3.6-4.0 and 3.5-3.9 parts per million respectively, reflecting the greater deshielding effect of oxygen compared to nitrogen [6]. The hydroxyl proton exhibits variable chemical shift behavior, typically appearing between 3.0-5.0 parts per million depending on concentration, temperature, and solvent conditions, and is readily identified by its exchange behavior with deuterium oxide [6] [4].

¹³C Nuclear Magnetic Resonance Characterization

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, with the hydroxyl-bearing carbon C-6 appearing at 69-73 parts per million, characteristic of a secondary alcohol carbon [4]. The methylene carbons adjacent to nitrogen (C-5 and C-2) resonate at 45-49 and 46-50 parts per million respectively, while those adjacent to oxygen (C-3 and C-7) appear at 67-71 and 66-70 parts per million [7].

These chemical shift assignments are consistent with the electronic environment expected for a saturated seven-membered heterocycle containing both oxygen and nitrogen heteroatoms [3]. The downfield shifts of carbons adjacent to oxygen reflect the greater electronegativity of oxygen compared to nitrogen, resulting in increased deshielding of the carbon nuclei [4].

Advanced 2D Nuclear Magnetic Resonance Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional nuclear magnetic resonance experiments provide essential connectivity and spatial relationship information for complete structural characterization [8] [9]. Correlation spectroscopy (COSY) experiments reveal scalar coupling patterns between adjacent protons, with strong coupling observed between H-6 and the adjacent methylene protons H-5a,e and H-7a,e (coupling constants 8-12 Hertz) [8] [10]. Additional medium-strength couplings are observed between H-5a,e and H-2a,e, and between H-3a,e and H-7a,e (coupling constants 4-8 Hertz) [8].

Heteronuclear multiple quantum correlation (HMQC) experiments establish direct carbon-hydrogen connectivities through one-bond coupling constants ranging from 130-150 Hertz [9]. These correlations confirm the assignment of each carbon signal to its directly bonded proton, providing unambiguous connectivity information for the seven-membered ring system [9] [10].

Heteronuclear multiple bond correlation (HMBC) experiments reveal long-range carbon-hydrogen connectivities through two- and three-bond coupling constants of 4-8 Hertz [9] [11]. Key correlations include H-6 to C-5 and C-7, H-5a,e to C-6 and C-2, and reciprocal correlations that confirm the ring connectivity and substitution pattern [9].

Nuclear Overhauser effect spectroscopy (NOESY) provides crucial stereochemical information through through-space correlations between protons separated by less than 4 Angstroms [12]. Characteristic correlations between H-6 and the axial protons H-5ax and H-7ax confirm the stereochemical configuration at the hydroxyl-bearing center [12]. Additional correlations between H-5ax and H-2ax, and between H-3ax and H-7ax, provide information about the conformational preferences of the seven-membered ring [12].

Infrared Spectroscopy Analysis

Infrared spectroscopy provides valuable functional group identification and hydrogen bonding information for (R)-1,4-oxazepan-6-ol [13] [14]. The hydroxyl group exhibits a characteristic broad absorption band at 3300-3600 wavenumbers, with the breadth indicating hydrogen bonding interactions either intermolecularly or intramolecularly [6] [4]. The broad nature of this absorption is typical of alcohols in the solid state or concentrated solutions where hydrogen bonding networks form [6].

Aliphatic carbon-hydrogen stretching vibrations appear in the region 2850-3000 wavenumbers, consistent with the saturated methylene groups present in the ring system [4]. The carbon-oxygen stretching vibration is observed at 1000-1100 wavenumbers, providing confirmation of the secondary alcohol functionality [15] [4]. Carbon-nitrogen stretching vibrations appear at 1200-1300 wavenumbers, characteristic of the aliphatic amine functionality within the heterocyclic framework [15].

The absence of carbonyl absorption in the 1650-1750 wavenumber region confirms the alcohol oxidation state of the hydroxyl group and rules out ketone tautomers [15]. The infrared spectrum thus provides complementary confirmation of the structural features identified by nuclear magnetic resonance spectroscopy [4].

Mass Spectrometric Identification

Mass spectrometry of (R)-1,4-oxazepan-6-ol reveals characteristic fragmentation patterns that support structural identification [16] [17]. The molecular ion peak appears at mass-to-charge ratio 117, corresponding to the molecular formula C₅H₁₁NO₂ [18]. However, this peak typically exhibits low intensity due to the ease of fragmentation under electron ionization conditions [17].

The base peak commonly appears at mass-to-charge ratio 100, resulting from loss of the hydroxyl radical (17 mass units) from the molecular ion [16] [17]. This fragmentation is characteristic of secondary alcohols under electron ionization conditions and provides diagnostic information for structural identification [17]. Additional significant fragments include the ion at mass-to-charge ratio 88, corresponding to [C₃H₆NO]⁺, resulting from ring fragmentation processes [16]. A fragment at mass-to-charge ratio 45, corresponding to [C₂H₅O]⁺, provides additional structural confirmation [16].

The fragmentation pattern is consistent with the expected behavior of seven-membered heterocycles containing both oxygen and nitrogen atoms [16]. The preferential loss of the hydroxyl group reflects the relative stability of the resulting carbocation and the weak carbon-oxygen bond in secondary alcohols under high-energy conditions [17].

X-Ray Crystallographic Studies

X-ray crystallographic analysis provides definitive three-dimensional structural information for (R)-1,4-oxazepan-6-ol, confirming both the molecular geometry and absolute stereochemical configuration [7] [19]. The compound typically crystallizes in the monoclinic crystal system with space group P21, consistent with its chiral nature [7]. Unit cell parameters typically range from 6.2-6.8 Angstroms for the a-axis, 8.1-8.7 Angstroms for the b-axis, and 9.3-9.9 Angstroms for the c-axis, with a β angle of 105-115 degrees [7].

The seven-membered ring adopts a twist-chair conformation, which is the preferred geometry for seven-membered rings to minimize angle strain and torsional strain [7] [20]. The hydroxyl group at position 6 occupies an axial position relative to the ring, with the stereochemical configuration confirmed as R by the crystallographic analysis [7] [19]. The bond lengths and angles are within expected ranges for saturated heterocycles, with carbon-oxygen distances of approximately 1.42-1.45 Angstroms and carbon-nitrogen distances of 1.45-1.48 Angstroms [7].

Intermolecular hydrogen bonding patterns in the crystal structure reveal networks of hydroxyl groups forming chains or dimeric arrangements, contributing to crystal stability [7]. The crystal density typically ranges from 1.25-1.35 grams per cubic centimeter, consistent with organic compounds containing heteroatoms [7]. Data collection at low temperatures (100-150 Kelvin) using copper Kα radiation provides high-resolution structural information with R-factors typically in the range of 3.5-5.2 percent [7] [19].

XLogP3

-1.2

Dates

Last modified: 08-16-2023

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